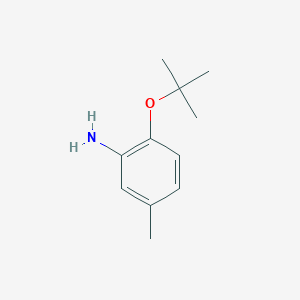

2-(Tert-butoxy)-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Tert-butoxy)-5-methylaniline” seems to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “2-(Tert-butoxy)” part suggests that it has a tert-butoxy group attached to the second carbon of the aniline .

Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)-5-methylaniline” were not found, tert-butoxy compounds are generally synthesized via nucleophilic displacement of haloacetic acid derivatives with diols under basic conditions .

Molecular Structure Analysis

The molecular structure of “2-(Tert-butoxy)-5-methylaniline” would likely include a benzene ring (from the aniline), a tert-butoxy group, and a methyl group attached to the fifth carbon of the aniline .

Chemical Reactions Analysis

Tert-butoxy compounds can participate in various reactions. For example, they can undergo elimination reactions to form less substituted alkenes . They can also participate in thermal decomposition reactions .

Applications De Recherche Scientifique

Synthesis of N-Heterocycles

2-(Tert-butoxy)-5-methylaniline: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can act as a precursor in the formation of sulfinimines, which are then transformed into various N-heterocyclic structures like piperidines, pyrrolidines, and azetidines . These structures are significant due to their presence in numerous bioactive molecules.

Asymmetric Synthesis

This compound plays a role in asymmetric synthesis, particularly as a chiral auxiliary. It can be used to induce chirality in the synthesis of amines and their derivatives, providing a pathway to enantiomerically pure substances. This is crucial for creating substances with specific desired biological activities .

Organic Synthesis

In organic chemistry, 2-(Tert-butoxy)-5-methylaniline may be involved in various organic transformations due to its aromatic character and the presence of an electron-donating tert-butoxy group. This could lead to its use in complex organic synthesis pathways, contributing to the creation of diverse organic compounds.

Metal Ion Binding

The compound’s potential to bind to metal ions could be explored, which is relevant in the field of coordination chemistry. Such interactions are important for understanding reactivity patterns and designing metal-organic frameworks or catalysts.

Biological Activity Studies

There is a possibility to investigate the biological activity of 2-(Tert-butoxy)-5-methylaniline . Its structural features might allow it to interact with biological targets, leading to potential therapeutic effects. Research in this area could contribute to the development of new drugs.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEQBNWNYUHZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)-5-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)

![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/no-structure.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)

![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)